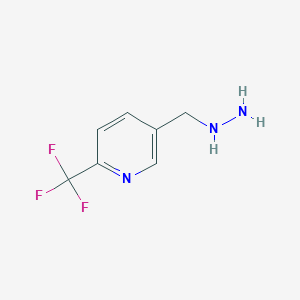

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c8-7(9,10)6-2-1-5(3-12-6)4-13-11/h1-3,13H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQQYJWJSVPMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydrazinylmethyl moiety serves as a versatile functional group for further chemical modifications and the formation of various pharmacologically active structures. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for this compound, offering valuable insights for researchers in the field.

Chemical Structure and Properties

The chemical structure of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted with a hydrazinylmethyl group at the 5-position and a trifluoromethyl group at the 2-position.

Molecular Formula: C₇H₈F₃N₃[1][2]

Molecular Weight: 191.16 g/mol [1][2]

CAS Number: 1260838-86-5[1]

Predicted Physicochemical Properties

| Property | Predicted Value |

| pKa | |

| LogP | |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Note: These values are computationally predicted and should be confirmed by experimental data.

The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, affecting its reactivity and basicity. The hydrazinylmethyl group is a reactive nucleophile and can participate in a variety of chemical transformations.

Synthesis and Methodology

The synthesis of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine can be approached through a multi-step process, starting from commercially available precursors. A plausible and efficient synthetic route involves the preparation of a key intermediate, 5-(chloromethyl)-2-(trifluoromethyl)pyridine, followed by nucleophilic substitution with hydrazine.

dot

Caption: Proposed synthetic workflow for 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of the Key Intermediate 2-chloro-5-(hydrazinylmethyl)pyridine

A recent study outlines a method for the synthesis of the closely related intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which provides a strong basis for the synthesis of the target compound.[3] This process involves the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate.

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Hydrazine hydrate

-

Suitable solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent in a reaction vessel.

-

Add an excess of hydrazine hydrate to the solution.

-

The reaction mixture is then stirred, typically at room temperature or with gentle heating, to facilitate the nucleophilic substitution of the chlorine atom by the hydrazine group.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the desired product. This may involve removing the solvent under reduced pressure, followed by extraction and purification steps.

This methodology can be adapted for the synthesis of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine, likely starting from 5-(chloromethyl)-2-(trifluoromethyl)pyridine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine suggest its potential as a valuable building block in drug discovery.

As a Scaffold for Novel Therapeutics

The hydrazinyl group is a key functional handle that can be readily derivatized to form a wide range of heterocyclic systems, such as pyrazoles, triazoles, and pyridazines. These heterocyclic cores are prevalent in many biologically active molecules. For instance, trifluoromethyl-substituted pyrazole derivatives have been investigated as anti-inflammatory agents.[4]

dot

Caption: Potential derivatization of the target compound to form biologically active pyrazoles.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways at that position, leading to improved pharmacokinetic profiles of drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, rinse the affected area with copious amounts of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of both the versatile hydrazinylmethyl group and the metabolically robust trifluoromethyl group makes it an attractive starting point for the design and synthesis of new drug candidates with potentially enhanced pharmacological properties. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Jadhav, S. B., & Shinde, S. B. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.

- Supporting Inform

-

Agnitio Pharma. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]

- Supporting Information for a scientific article from the Royal Society of Chemistry. (n.d.).

-

Oakwood Chemical. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]

- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 70, 350-357.

-

PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116-126.

- U.S. Patent No. 5,329,011. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- U.S. Patent No. 4,650,875. (1987). Preparation of (trifluoromethyl)pyridines.

- Wang, M., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103523.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1260838-86-5 | 2-(Hydrazinylmethyl)-5-(trifluoromethyl)pyridine - AiFChem [aifchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Hydrazinyl- and Hydrazinylmethyl- Trifluoromethylpyridines: Versatile Scaffolds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being particularly prized for its ability to modulate key pharmacological properties. When combined with a pyridine scaffold, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique combination of metabolic stability, lipophilicity, and hydrogen bonding capability.[1][2] This guide delves into a specific, highly functionalized subclass: hydrazinyl- and hydrazinylmethyl- trifluoromethylpyridines. These molecules serve as powerful intermediates, enabling the synthesis of diverse and complex molecular architectures for drug discovery programs.[3]

This document directly addresses the structural nuances within this chemical class. The topic of interest, "5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine," specifies a precise arrangement of substituents for which a unique Chemical Abstracts Service (CAS) number is not readily found in public databases. However, closely related structural isomers are commercially available and documented. This guide will therefore focus on the confirmed isomers, providing a comprehensive overview of their synthesis, properties, and applications, thereby equipping researchers with the foundational knowledge applicable to this entire class of valuable chemical building blocks.

The Trifluoromethylpyridine Motif: A Pillar of Modern Medicinal Chemistry

The utility of the trifluoromethylpyridine (TFMP) core in agrochemical and pharmaceutical development is well-established.[2][3] The strategic value arises from the synergistic interplay of its two key components:

-

The Trifluoromethyl Group (-CF3): This group is a powerful bioisostere for a methyl group but possesses vastly different electronic properties. Its high electronegativity and electron-withdrawing nature can significantly lower the pKa of nearby basic centers, such as the pyridine nitrogen.[1] Crucially, the -CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases the molecule's lipophilicity, which can improve cell membrane permeability and oral bioavailability.[4]

-

The Pyridine Ring: As a six-membered aromatic heterocycle, the pyridine ring is a common feature in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. The ring's aromatic nature provides a rigid scaffold for orienting other functional groups in three-dimensional space.[2]

The combination of these features makes TFMP derivatives highly sought-after fragments for building new therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[1][3]

Core Compound Analysis: Structural Identification and Isomerism

A critical aspect of chemical research is the precise identification of molecular structure. The nomenclature "5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine" describes the structure shown in Figure 1. While this name is unambiguous, it is essential to work with confirmed, commercially available starting materials. Our review of chemical databases did not identify a specific CAS number for this exact molecule. However, several closely related and synthetically valuable isomers are well-documented.

| 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine |

| (CAS Number Not Identified) |

>]; a -- b; }

The primary, confirmed isomers available to researchers are detailed in the table below. The key distinction lies in either the point of attachment of the substituents or the nature of the hydrazinyl linker itself (-NHNH2 vs. -CH2NHNH2).

| Table 1: Confirmed Structural Isomers and Key Properties | |||

| Structure | IUPAC Name | CAS Number | Molecular Formula / Weight |

| 0&chof=png&cht=chem&chs=200x200&chdl=c1(nccc(c1C(F)(F)F)N([H])N([H])[H])" /> | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | 1035173-53-5[5][6][7] | |

| 0&chof=png&cht=chem&chs=200x200&chdl=c1(cc(ccn1)C(F)(F)F)C([H])([H])N([H])N([H])[H]" /> | 2-(Hydrazinylmethyl)-5-(trifluoromethyl)pyridine | 1260838-86-5[8] | |

| 0&chof=png&cht=chem&chs=200x200&chdl=c1(cc(ccn1)C(F)(F)F)N([H])N([H])[H]" /> | 2-Hydrazino-5-(trifluoromethyl)pyridine | 1049744-89-9 (HCl Salt)[9] |

These isomers represent the most relevant and accessible starting points for discovery projects requiring the hydrazinyl-trifluoromethylpyridine scaffold.

Synthesis Strategies and Methodologies

The synthesis of hydrazinylpyridine derivatives typically proceeds via nucleophilic aromatic substitution (SNAr) from a corresponding halogenated pyridine precursor. The general and most common approach involves the displacement of a chloro or bromo group with hydrazine hydrate.[10][11]

General Synthetic Workflow

The key starting materials are often chloro-trifluoromethylpyridines, which can be synthesized through various established methods, including vapor-phase chlorination/fluorination of picoline precursors.[2] Once the halogenated TFMP is obtained, it can be converted to the desired hydrazinyl derivative.

Diagram 1: General synthetic pathway to hydrazinyl-trifluoromethylpyridines.

Exemplary Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

While a specific protocol for the title compound is not published, the following procedure for a related, non-fluorinated analogue illustrates the standard conditions employed. This method is highly adaptable for the synthesis of the trifluoromethyl derivatives discussed herein.

Objective: To synthesize 2-hydrazinopyridine via nucleophilic substitution.

Materials:

-

2-Chloropyridine (1 eq.)

-

Hydrazine hydrate (80% solution in water, 10 vol. eq.)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1 eq.).

-

Addition of Reagent: Add hydrazine hydrate (10 vol. eq.).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

-

Workup: After confirming the complete consumption of the starting material, allow the mixture to cool to room temperature. Dilute the reaction mixture with water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (5 times).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]

-

Purification: The resulting product can be purified by column chromatography or crystallization as needed.

Note: This is a generalized protocol and requires optimization for specific substrates, including reaction time, temperature, and purification methods.

Applications in Drug Development: A Gateway to Novel Heterocycles

The primary value of hydrazinyl- and hydrazinylmethyl- TFMPs lies in their utility as reactive intermediates. The hydrazine moiety is a versatile functional group that can readily participate in a variety of cyclization and condensation reactions to form stable heterocyclic systems, which are prevalent in marketed drugs.

Key Chemical Transformations

The -NHNH2 group can be derivatized to access a wide array of important chemical scaffolds:

-

Pyrazoles: Reaction with 1,3-dicarbonyl compounds.

-

Hydrazones: Condensation with aldehydes and ketones.

-

Triazoles: Further multi-step synthesis from the hydrazine precursor.

-

Amides/Sulfonamides: Acylation or sulfonylation of the terminal nitrogen.

Diagram 2: Derivatization pathways of the hydrazinyl-TFMP scaffold.

Therapeutic Potential

The derivatives synthesized from these TFMP building blocks have shown promise in various therapeutic areas. For instance, 5-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1035173-53-5) is noted for its utility as a modulator of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1), a target for the treatment of pain.[12] This highlights the potential for this chemical class to generate candidates for challenging biological targets. The broader class of trifluoromethylpyridine derivatives has been successfully commercialized in numerous pesticides and pharmaceuticals, validating the importance of this core structure in bioactive molecule design.[2][13]

Safety, Handling, and Storage

Chemicals containing a hydrazine or hydrazinyl moiety require careful and expert handling due to their potential toxicity and reactivity.

General Hazards:

-

Toxicity: Hydrazine and its derivatives are often toxic if inhaled, ingested, or in contact with skin.[14] They can be corrosive and cause severe burns.[14][15]

-

Reactivity: Hydrazines are reactive compounds and can be incompatible with strong oxidizing agents, acids, and certain metals.[16]

-

Flammability: Some hydrazine derivatives may be flammable.[16]

| Table 2: General Laboratory Safety and Handling Procedures | |

| Control Measure | Guideline |

| Engineering Controls | Work in a well-ventilated chemical fume hood at all times to avoid inhalation of vapors or dust.[15] |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[17][18] |

| Handling | Avoid all personal contact. Avoid formation of dust and aerosols. Use non-sparking tools where appropriate. Wash hands thoroughly after handling.[15][16] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as oxidizing agents.[14][15] |

| Disposal | Dispose of waste in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[17] |

Note: Always consult the specific Safety Data Sheet (SDS) for the particular compound being used before beginning any experimental work.

Conclusion

Hydrazinyl- and hydrazinylmethyl- trifluoromethylpyridines are high-value, versatile chemical intermediates that provide a robust platform for the discovery of new therapeutic agents. The trifluoromethyl group imparts beneficial pharmacokinetic properties, while the reactive hydrazine handle serves as a synthetic gateway to a rich diversity of complex heterocyclic systems. While the specific isomer "5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine" requires further characterization, a family of closely related, confirmed structures is readily available to the research community. By understanding the synthesis, reactivity, and safe handling of these building blocks, scientists in drug discovery are well-equipped to leverage their potential in the development of next-generation medicines.

References

- Key Uses of Trifluoromethylpyridine Derivatives in Pharma. (n.d.).

- 2-(Hydrazinylmethyl)-5-(trifluoromethyl)pyridine. (n.d.). Fluorochem. Retrieved February 12, 2026.

- 5-Hydrazinyl-2-(trifluoromethyl)pyridine. (n.d.). Oakwood Chemical. Retrieved February 12, 2026.

- 5-Hydrazinyl-2-(trifluoromethyl)pyridine. (n.d.). CymitQuimica. Retrieved February 12, 2026.

- 5-Hydrazinyl-2-(trifluoromethyl)pyridine 1035173-53-5 C6H6F3N3. (n.d.). Agnitio Pharma. Retrieved February 12, 2026.

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.

- 1049744-89-9 | 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl. (n.d.). ChemScene. Retrieved February 12, 2026.

- Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.

- (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE Safety Data Sheet. (2025, July 26). ChemicalBook.

- 2-Hydrazinopyridine SDS, 4930-98-7 Safety Data Sheets. (n.d.). ECHEMI. Retrieved February 12, 2026.

- Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009.

- 2-Hydrazinopyridine Safety Data Sheet. (2025, December 18). Fisher Scientific.

- Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(1), 84-90.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). Journal of Agricultural and Food Chemistry.

- Hydrazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- 5-Hydrazinyl-2-(trifluoromethyl)pyridine. (n.d.).

- 2-Hydrazinopyridine synthesis. (n.d.). ChemicalBook. Retrieved February 12, 2026.

- Synthesis process of 2-hydrazinopyridine derivative. (2017). CN106588758B.

- 5-Hydrazinyl-2-(trifluoromethyl)pyridine | 1035173-53-5. (n.d.). Sigma-Aldrich. Retrieved February 12, 2026.

- Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. mdpi.com [mdpi.com]

- 5. 5-Hydrazinyl-2-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 6. 5-Hydrazinyl-2-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 7. agnitio.co.in [agnitio.co.in]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chemscene.com [chemscene.com]

- 10. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. nj.gov [nj.gov]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

The Strategic Deployment of Trifluoromethylpyridine Hydrazine Building Blocks in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs and hydrazine-derived functionalities has become a cornerstone of rational drug design. This technical guide provides an in-depth exploration of trifluoromethylpyridine hydrazine building blocks, a class of chemical scaffolds that synergistically combines the advantageous physicochemical properties of the trifluoromethyl group, the versatile reactivity of the hydrazine moiety, and the privileged nature of the pyridine ring. We will dissect the synthetic strategies for accessing these key intermediates, elucidate their diverse reactivity, and showcase their successful application in the discovery of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their own discovery programs.

Introduction: The Power of Trifecta in Medicinal Chemistry

The confluence of three distinct structural features—the trifluoromethyl group, the pyridine nucleus, and the hydrazine linker—creates a powerful trifecta for the medicinal chemist. Each component brings a unique set of properties that can be strategically exploited to modulate the biological activity, pharmacokinetic profile, and metabolic stability of a drug candidate.

-

The Trifluoromethyl Group (-CF3): This ubiquitous fluorine-containing moiety is prized for its ability to enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, thereby influencing receptor-binding interactions.[2] Furthermore, the lipophilicity of the -CF3 group can improve cell membrane permeability, a critical factor for oral bioavailability.[2]

-

The Pyridine Ring: As a bioisostere of the benzene ring, the pyridine nucleus is a common feature in a vast number of approved drugs.[3] The nitrogen atom in the ring can act as a hydrogen bond acceptor, providing a crucial anchor point for binding to biological targets. The pyridine ring also offers multiple positions for substitution, allowing for fine-tuning of a molecule's steric and electronic properties.

-

The Hydrazine/Hydrazone Moiety: Hydrazine derivatives are exceptionally versatile building blocks in organic synthesis.[4] The hydrazine group (-NHNH2) is a potent nucleophile, readily reacting with carbonyl compounds to form stable hydrazone linkages (-NH-N=CR1R2). This reactivity is central to many cyclization and condensation reactions used to construct a wide array of heterocyclic scaffolds with diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[4]

The amalgamation of these three components into a single building block, the trifluoromethylpyridine hydrazine, provides a pre-validated scaffold with a high probability of imparting favorable drug-like properties to a lead compound.

Synthesis of Trifluoromethylpyridine Hydrazine Building Blocks

The successful application of these building blocks hinges on their efficient and scalable synthesis. The general approach involves the preparation of a trifluoromethylpyridine precursor, typically a carboxylic acid or a halo-substituted pyridine, followed by conversion to the desired hydrazine derivative.

Preparation of Trifluoromethylpyridine Carboxylic Acid Hydrazides

A common and reliable method for synthesizing trifluoromethylpyridine hydrazides starts from the corresponding carboxylic acid. 6-(Trifluoromethyl)nicotinic acid is a key intermediate for many fluorine-containing drugs and can be synthesized via several routes.[5]

Protocol 1: General Procedure for the Synthesis of Trifluoromethylnicotinic Acid Hydrazide

This protocol outlines a two-step process for the conversion of a trifluoromethyl-substituted nicotinic acid to its corresponding hydrazide.

Step 1: Esterification of Trifluoromethylnicotinic Acid

-

To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl 6-(trifluoromethyl)nicotinate.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the methyl 6-(trifluoromethyl)nicotinate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

The product, 6-(trifluoromethyl)nicotinic acid hydrazide, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Preparation of Hydrazinyl-Trifluoromethylpyridines

An alternative strategy involves the direct introduction of a hydrazine group onto the pyridine ring, typically through nucleophilic aromatic substitution of a halogenated precursor. 2-Chloro-5-trifluoromethylpyridine is a versatile intermediate for this purpose.[6][7]

Protocol 2: Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyridine

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (3.0-5.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-hydrazinyl-5-(trifluoromethyl)pyridine.

Reactivity and Application in Heterocyclic Synthesis

Trifluoromethylpyridine hydrazine building blocks are powerful synthons for the construction of a diverse range of heterocyclic compounds with significant biological activity. Their reactivity is primarily centered around the nucleophilic nature of the hydrazine moiety.

Formation of Hydrazones: A Gateway to Bioactive Molecules

The most fundamental reaction of trifluoromethylpyridine hydrazides is their condensation with aldehydes and ketones to form the corresponding hydrazones.[1][8] This reaction is often the final step in the synthesis of a target molecule and provides a modular approach to generating compound libraries for structure-activity relationship (SAR) studies.

Caption: Formation of Trifluoromethylpyridine Hydrazones.

Protocol 3: General Procedure for the Synthesis of Trifluoromethylpyridine Hydrazones

-

Dissolve the trifluoromethylpyridine hydrazide (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature. The product often precipitates and can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Cyclization Reactions for the Synthesis of Fused Heterocycles

The hydrazone derivatives of trifluoromethylpyridines can undergo further intramolecular cyclization reactions to generate more complex, fused heterocyclic systems. For instance, hydrazones derived from acetohydrazides can be cyclized to form thieno[2,3-b]pyridine derivatives.[9]

Case Studies in Drug Discovery

The true value of trifluoromethylpyridine hydrazine building blocks is demonstrated through their successful application in the discovery of novel drug candidates.

Enzyme Inhibitors

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[8][10] The study revealed that these compounds exhibited dual inhibition of both enzymes, with some derivatives showing potent and selective activity.[8][10] This highlights the potential of the trifluoromethyl-substituted hydrazone scaffold in designing enzyme inhibitors.

| Compound | Target Enzyme(s) | Reported Activity (IC50) | Reference |

| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | AChE | 46.8 µM | [8] |

| 2-chloro/trifluoromethyl benzylidene derivatives | BuChE | Potent inhibitors | [10] |

Antiviral and Antibacterial Agents

A series of acyl hydrazone derivatives containing a trifluoromethylpyridine moiety were synthesized and evaluated for their ability to control plant diseases.[1] Several of these compounds demonstrated significant in vivo antiviral efficacy against cucumber mosaic virus (CMV) and tobacco mosaic virus (TMV).[1] Furthermore, some derivatives exhibited potent inhibitory activity against plant bacterial diseases, with one compound showing superior efficacy to the commercial agent bismerthiazol.[1] Mechanistic studies revealed that the antibacterial action involved disruption of the bacterial cell membrane.[1]

Caption: Workflow from Synthesis to Biological Application.

Future Perspectives and Conclusion

Trifluoromethylpyridine hydrazine building blocks represent a highly valuable and versatile class of intermediates for drug discovery. The convergence of favorable physicochemical properties and synthetic tractability makes them attractive starting points for the development of novel therapeutics across a wide range of disease areas. Future research in this field will likely focus on the development of more efficient and diverse synthetic routes to novel trifluoromethylpyridine hydrazine scaffolds. Furthermore, the exploration of these building blocks in combinatorial chemistry and high-throughput screening campaigns will undoubtedly lead to the identification of new and potent bioactive molecules. The continued application of these powerful chemical tools promises to accelerate the discovery of the next generation of medicines.

References

-

Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. [Link][8][10]

-

Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed, 33668452. [Link][8][10]

-

Li, J., et al. (2024). Acyl hydrazone derivatives with trifluoromethylpyridine as potential agrochemical for controlling plant diseases. Pest Management Science. [Link][1]

-

Google Patents. (1983). Preparation of 2-chloro-5-trifluoromethylpyridine. [6]

-

Google Patents. (2021). Method for preparing 2-chloro-5-trifluoromethylpyridine. [7]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link][4]

-

Beilstein Journal of Organic Chemistry. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. [Link]

-

WIPO Patentscope. (2019). METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link][2]

-

El-Gaby, M. S. A., et al. (2005). Fluorine-containing Heterocycles: Part II Synthesis and Reactions of New Thieno[2,3-b]Pyridine Derivatives Bearing Trifluoromethyl Group. Journal of Chemical Research, 2005(7), 463-467. [Link][9]

- Google Patents. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

MacMillan, D. W. C., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(2), 542-547. [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]

-

Sham, H. L., et al. (1988). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Journal of medicinal chemistry, 31(2), 284-295. [Link]

-

Walmsley, L. C., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(11), 20493-20508. [Link][11]

-

Zhang, Y., et al. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(2), 924-933. [Link]

-

Yüksek, H., et al. (2021). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 26(23), 7277. [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. (2015). green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. [Link][3]

-

Organic Syntheses. (1961). Nicotinic acid, 6-hydroxy-. [Link]

-

ResearchGate. (2025). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. [Link]

-

PubMed. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. [Link]

Sources

- 1. Acyl hydrazone derivatives with trifluoromethylpyridine as potential agrochemical for controlling plant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmascholars.com [pharmascholars.com]

- 4. Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 6. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Tale of Two Isomers: A Technical Guide to 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine and 2-Hydrazino-5-(trifluoromethyl)pyridine for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise architecture of a molecule is paramount. Even subtle changes in structure can lead to profound differences in biological activity, pharmacokinetics, and safety profiles. This guide delves into the nuanced yet critical distinctions between two isomeric building blocks that are gaining traction in medicinal chemistry: 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine and 2-hydrazino-5-(trifluoromethyl)pyridine . While sharing the same molecular formula, their unique connectivity imparts disparate chemical personalities, influencing their application in the synthesis of novel therapeutics. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive comparison of their synthesis, properties, reactivity, and potential applications.

Introduction: The Significance of Isomeric Distinction

The trifluoromethylpyridine scaffold is a privileged motif in both agrochemical and pharmaceutical research.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly modulates the electronic properties of the pyridine ring, enhancing metabolic stability and influencing binding interactions with biological targets.[3][4] When a hydrazine or hydrazinylmethyl functionality is introduced, a versatile handle for further molecular elaboration is created, opening avenues for the construction of diverse compound libraries.

The two isomers at the heart of this guide, 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine and 2-hydrazino-5-(trifluoromethyl)pyridine, represent a classic case of constitutional isomerism. The former possesses a benzylic hydrazine-type structure, where the hydrazine group is attached to a methyl substituent on the pyridine ring. The latter is an aryl hydrazine, with the hydrazine moiety directly bonded to the aromatic ring. This fundamental difference in connectivity is the wellspring of their distinct chemical behaviors.

Comparative Synthesis Strategies

The synthetic routes to these isomers are fundamentally different, dictated by the desired point of attachment of the hydrazine group.

Synthesis of 2-Hydrazino-5-(trifluoromethyl)pyridine

The most direct and common route to 2-hydrazino-5-(trifluoromethyl)pyridine involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-5-(trifluoromethyl)pyridine, with hydrazine hydrate.[5]

Experimental Protocol: Synthesis of 2-Hydrazino-5-(trifluoromethyl)pyridine

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (3.0-5.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired product.

The starting material, 2-chloro-5-(trifluoromethyl)pyridine, can be synthesized from 3-picoline through a multi-step process involving oxidation, chlorination, and fluorination.[2][6]

Caption: Synthetic pathway to 2-hydrazino-5-(trifluoromethyl)pyridine.

Synthesis of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

The synthesis of 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine follows a different logic, focusing on the functionalization of a methyl group at the 5-position. This typically involves the preparation of a benzylic halide equivalent, which is then displaced by hydrazine.

Experimental Protocol: Synthesis of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

-

Step 1: Halogenation. Convert a suitable starting material, such as 5-methyl-2-(trifluoromethyl)pyridine, to 5-(chloromethyl)-2-(trifluoromethyl)pyridine or 5-(bromomethyl)-2-(trifluoromethyl)pyridine using a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light).

-

Step 2: Hydrazinolysis. Dissolve the resulting benzylic halide (1.0 eq) in a suitable solvent (e.g., ethanol, THF).

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.

-

Work-up the reaction as described for the aryl hydrazine isomer to isolate the product.

The precursor, 5-methyl-2-(trifluoromethyl)pyridine, can be prepared from 3-picoline via a route involving fluorination followed by chlorination at the 2-position.

Caption: Synthetic pathway to 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine.

Physicochemical and Spectroscopic Differences

The structural isomerism directly translates into distinct physicochemical properties and spectroscopic signatures.

| Property | 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine | 2-Hydrazino-5-(trifluoromethyl)pyridine | Rationale for Difference |

| Structure | Benzylic Hydrazine | Aryl Hydrazine | Connectivity of the hydrazine group. |

| Predicted pKa | ~8.5 | ~5.2 | The benzylic hydrazine is more basic, similar to benzylhydrazine (pKa ~8.45), as the electron-withdrawing pyridine ring is insulated by the methylene group. The aryl hydrazine is less basic, analogous to phenylhydrazine (pKa ~5.2), due to the direct delocalization of the nitrogen lone pair into the electron-deficient aromatic ring.[7] |

| Predicted 1H NMR | Methylene protons (CH2) as a singlet around 4.0-4.5 ppm. Pyridine protons in the aromatic region. | Absence of a methylene signal. Pyridine protons in the aromatic region, with potentially broader signals for the NH and NH2 protons. | The key distinguishing feature is the presence of the benzylic CH2 group. |

| Predicted 13C NMR | A signal for the benzylic carbon around 50-60 ppm. | No aliphatic carbon signal in this region. The carbon attached to the hydrazine group will be significantly shifted. | The presence of the sp3-hybridized methylene carbon is a clear differentiator. |

| Predicted Mass Spec. | Likely fragmentation via benzylic cleavage to form a stable pyridinylmethyl cation. | Fragmentation may involve cleavage of the N-N bond and processes characteristic of aryl hydrazines.[8] | The stability of the benzylic carbocation will likely dominate the fragmentation pattern. |

Comparative Reactivity: A Tale of Two Nucleophiles

The differing electronic environments of the hydrazine moieties in the two isomers lead to significant differences in their reactivity, particularly in their role as nucleophiles.

Nucleophilicity and Basicity

As indicated by the predicted pKa values, 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine is a significantly stronger base and a more potent nucleophile than its aryl hydrazine counterpart. The lone pair of electrons on the terminal nitrogen of the benzylic hydrazine is more localized and available for reaction, as it is not delocalized into the aromatic system. In contrast, the nitrogen lone pair in 2-hydrazino-5-(trifluoromethyl)pyridine is in conjugation with the electron-deficient trifluoromethyl-substituted pyridine ring, reducing its basicity and nucleophilicity.

This difference in nucleophilicity has profound implications for their use in synthesis. The benzylic hydrazine will generally react faster and under milder conditions in reactions such as condensations with carbonyl compounds to form hydrazones.

Caption: Comparative reactivity of the two isomers.

Stability

Aryl hydrazines are known to be susceptible to oxidation, and this can be a consideration in their storage and handling. While benzylic hydrazines can also be oxidized, the direct attachment to the aromatic ring in the aryl isomer can make it more prone to certain decomposition pathways. The benzylic C-N bond in 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine may be susceptible to hydrogenolysis under certain reductive conditions, a pathway not available to the aryl isomer.

Applications in Drug Discovery

Both isomers are valuable building blocks for the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry. The choice between the two will depend on the desired final structure and the synthetic strategy.

-

2-Hydrazino-5-(trifluoromethyl)pyridine is a key intermediate for the synthesis of pyrazoles, triazoles, and other nitrogen-containing heterocycles where the pyridine ring is directly attached to the new ring system. These scaffolds are found in a wide range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[9]

-

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine is utilized when a methylene spacer is desired between the pyridine ring and the newly formed heterocyclic core. This provides greater conformational flexibility, which can be advantageous for optimizing binding to a biological target. The resulting N-benzyl-substituted heterocycles are also a common feature in many drug candidates.

The higher reactivity of the benzylic hydrazine may be advantageous for library synthesis where high-throughput reactions under mild conditions are desirable. Conversely, the lower reactivity of the aryl hydrazine might offer better selectivity in more complex synthetic sequences.

Conclusion

While 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine and 2-hydrazino-5-(trifluoromethyl)pyridine share a common molecular formula, they are distinct chemical entities with unique properties and reactivity profiles. The benzylic hydrazine isomer is a stronger base and a more potent nucleophile, while the aryl hydrazine isomer is less basic due to the delocalization of the nitrogen lone pair into the aromatic ring. These differences dictate their synthetic accessibility and their utility in the construction of diverse molecular architectures for drug discovery. A thorough understanding of these isomeric differences is crucial for medicinal chemists to make informed decisions in the design and synthesis of novel therapeutic agents.

References

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8). Retrieved February 12, 2026, from [Link]

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | The Journal of Organic Chemistry - ACS Publications. (2021, May 6). Retrieved February 12, 2026, from [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013, December 26). Retrieved February 12, 2026, from [Link]

- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved February 12, 2026, from [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - Canadian Science Publishing. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives - RACO. (n.d.). Retrieved February 12, 2026, from [Link]

-

Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]

-

Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC. (2020, October 27). Retrieved February 12, 2026, from [Link]

- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 12, 2026, from [Link]

-

Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate - MDPI. (2007, August 24). Retrieved February 12, 2026, from [Link]

-

Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. (2024, August 14). Retrieved February 12, 2026, from [Link]

-

Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

Comparing the stabilities of allylic, benzylic, and tertiary radicals. (2015, February 24). Retrieved February 12, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved February 12, 2026, from [Link]

-

2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). Retrieved February 12, 2026, from [Link]

-

The mass spectrum and fragmentation pattern of hydrazone 1 - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (2025, August 7). Retrieved February 12, 2026, from [Link]

-

Acyl hydrazone derivatives with trifluoromethylpyridine as potential agrochemical for controlling plant diseases - PubMed. (2024, August 8). Retrieved February 12, 2026, from [Link]

-

5-Hydrazinyl-2-(trifluoromethyl)pyridine 1035173-53-5 C6H6F3N3 - Agnitio Pharma. (n.d.). Retrieved February 12, 2026, from [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025, December 24). Retrieved February 12, 2026, from [Link]

-

What happens when benzaldehyde is treated with hydrazine? - Quora. (2018, March 19). Retrieved February 12, 2026, from [Link]

-

Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test . - YouTube. (2021, October 18). Retrieved February 12, 2026, from [Link]

-

Aryl vs. Benzyl: Understanding the Distinctive Chemistry - Oreate AI Blog. (2026, January 15). Retrieved February 12, 2026, from [Link]

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities - ResearchGate. (2025, August 10). Retrieved February 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 12, 2026, from [Link]

-

Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

-

(PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl) - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

Which is more stable benzyl free radical or allyl free radical? - Quora. (2016, January 5). Retrieved February 12, 2026, from [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine in Bioisosteric Replacement: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Bioisosteric replacement stands as a cornerstone of this endeavor, enabling the nuanced modulation of a molecule's physicochemical and pharmacokinetic properties.[1] This technical guide delves into the core principles and practical applications of a highly promising, yet underexplored building block: 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine . We will illuminate its synthetic accessibility, explore its potential as a versatile bioisostere, and provide detailed protocols for its integration into drug discovery workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their molecular toolkit with next-generation scaffolds.

Introduction: The Rationale for Advanced Bioisosteres

Bioisosterism, the interchange of functional groups with similar steric and electronic characteristics, is a well-established strategy to enhance drug efficacy, mitigate toxicity, and improve ADME (absorption, distribution, metabolism, and excretion) properties.[2] The introduction of fluorine-containing moieties, in particular, has become a powerful tactic in drug design. The trifluoromethyl group (-CF3) is prized for its ability to increase metabolic stability, enhance lipophilicity, and modulate the pKa of neighboring functional groups, often leading to improved pharmacokinetic profiles and target engagement.[3]

The pyridine ring is another privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for benzene rings. Its nitrogen atom can act as a hydrogen bond acceptor, improve aqueous solubility, and introduce a dipole moment, all of which can be leveraged to fine-tune drug-receptor interactions.[4]

The combination of a trifluoromethyl group and a pyridine ring in a single scaffold presents a compelling proposition for medicinal chemists. 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine further enhances this potential by introducing a reactive hydrazinylmethyl handle, opening a gateway to a diverse array of chemical transformations and bioisosteric replacements.

Physicochemical Properties and Bioisosteric Potential

The unique arrangement of functional groups in 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine imparts a distinct set of properties that make it an attractive candidate for bioisosteric replacement.

| Property | Influence of Functional Groups | Potential Impact on Drug Properties |

| Basicity | The pyridine nitrogen's basicity is reduced by the electron-withdrawing trifluoromethyl group. | Can mitigate off-target effects associated with highly basic centers and improve cell permeability. |

| Lipophilicity | The trifluoromethyl group significantly increases the molecule's lipophilicity (logP). | May enhance membrane permeability and access to lipophilic binding pockets. |

| Hydrogen Bonding | The pyridine nitrogen and the terminal amine of the hydrazinyl group can act as hydrogen bond acceptors, while the N-H protons can act as donors. | Provides multiple points for interaction with biological targets. |

| Metabolic Stability | The C-F bonds are exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.[3] | Can block metabolic hotspots and increase the in vivo half-life of a drug candidate. |

| Reactivity | The primary amine of the hydrazinyl moiety is a potent nucleophile, readily participating in reactions such as hydrazone formation.[5] | Enables covalent modification of targets or the facile introduction of diverse substituents. |

As a bioisostere, 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine can be considered a replacement for a variety of functional groups, including but not limited to:

-

Substituted benzylamines: The trifluoromethylpyridine core can mimic the steric and electronic properties of a phenyl ring while offering improved metabolic stability and altered electronics.

-

Carboxylic acids and esters: Following derivatization, the hydrazinylmethyl group can be used to generate moieties that act as non-classical bioisosteres for carboxylic acids, such as acyl hydrazones.

-

Other heterocyclic systems: The trifluoromethylpyridine scaffold can serve as a replacement for other heterocycles to explore new intellectual property space and modulate physicochemical properties.

Synthesis and Derivatization Workflow

The synthesis of 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine is conceptually straightforward, proceeding from commercially available starting materials. The following workflow outlines a plausible and efficient synthetic strategy.

Caption: Proposed synthetic workflow for 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine and its subsequent derivatization.

Detailed Experimental Protocol: Synthesis of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

This protocol is based on established chemical principles and analogous transformations.[6][7]

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine

-

Reaction Setup: In a pressure-resistant reactor, combine 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and a suitable fluorinating agent such as anhydrous hydrogen fluoride (HF) (at least 3.0 eq). A metal halide catalyst (e.g., FeCl3, ~5 mol%) can be added to facilitate the reaction.[8]

-

Reaction Conditions: Heat the mixture to 150-250 °C under superatmospheric pressure (e.g., 5-1200 psig).[8]

-

Work-up and Purification: After cooling and careful depressurization, quench the reaction mixture with water and neutralize with a suitable base. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.

Step 2: Synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine

While this intermediate is commercially available, a potential synthesis from the product of Step 1 would involve radical chlorination of the methyl group if one were to start from 2-chloro-5-methylpyridine. A more direct, albeit hypothetical route from 2-chloro-5-(trifluoromethyl)pyridine is less straightforward and purchasing the commercially available 5-(chloromethyl)-2-(trifluoromethyl)pyridine is recommended.[9]

Step 3: Synthesis of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

-

Reaction Setup: Dissolve 5-(chloromethyl)-2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Hydrazine: Add hydrazine hydrate (a slight excess, e.g., 1.2 eq) dropwise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess hydrazine and any salts. Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Derivatization via Hydrazone Formation

The hydrazinylmethyl moiety is a versatile handle for further derivatization. A common and highly useful reaction is the formation of hydrazones through condensation with aldehydes or ketones.[10]

Caption: Workflow for the synthesis of hydrazone derivatives.

Protocol 1: Synthesis of a Hydrazone Derivative

-

Reaction Setup: Dissolve 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine (1.0 eq) in ethanol.

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or under reflux until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent in vacuo and purify the residue by recrystallization or column chromatography.

Case Study: Hypothetical Bioisosteric Replacement of a Benzylamide Moiety

Consider a hypothetical drug candidate containing a benzylamide moiety that suffers from poor metabolic stability at the benzylic position and suboptimal cell permeability.

Original Moiety:

Bioisosteric Replacement:

The benzylamide can be replaced with a hydrazone derivative of 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine:

Rationale for Improvement:

| Parameter | Original Moiety | Bioisosteric Replacement | Expected Outcome |

| Metabolic Stability | Susceptible to oxidation at the benzylic carbon. | The trifluoromethyl group is metabolically robust. The pyridine ring can also alter metabolic pathways. | Increased in vivo half-life. |

| Lipophilicity | Moderate | Higher due to the trifluoromethyl group. | Potentially improved membrane permeability. |

| Target Interactions | Hydrogen bond donor (N-H) and acceptor (C=O). Aromatic interactions from the phenyl ring. | Additional hydrogen bond acceptor (pyridine N). Altered aromatic interactions. | Modulation of binding affinity and selectivity. |

| Solubility | Dependent on the rest of the molecule. | The pyridine nitrogen may improve aqueous solubility at physiological pH. | Improved formulation properties. |

This hypothetical case illustrates the potential of 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine to address common challenges in drug development through rational bioisosteric replacement.

Conclusion and Future Outlook

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine represents a valuable and versatile building block for medicinal chemists. Its unique combination of a metabolically stable trifluoromethyl group, a polar and synthetically tractable pyridine ring, and a reactive hydrazinylmethyl handle makes it an ideal candidate for bioisosteric replacement strategies. The synthetic accessibility and potential for diverse derivatization underscore its utility in generating novel chemical matter with improved pharmacological properties. As the demand for innovative drug candidates continues to grow, the strategic application of such advanced bioisosteres will be crucial in overcoming the hurdles of drug discovery and development.

References

-

Tung, T. T., & Nguyen Quoc, T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]

-

Tung, T. T., & Nguyen Quoc, T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

-

Khan, A., Gupta, A. K., & Jain, S. K. (2023). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores. [Link]

-

Domainex. (2024, February 20). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. [Link]

-

Kim, H. J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(16), 4944. [Link]

-

Tseng, C.-C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 63(7), 3616–3634. [Link]

-

Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7383. [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

J. Ismael, G., & T. T. T. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(4), 455. [Link]

-

Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. [Link]

-

Xu, X.-H., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. The Beilstein Journal of Organic Chemistry, 19, 1845–1868. [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Huang, H., & Deng, G. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 233–248. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

-

Narkhede, H. P., et al. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

-

Xu, X.-H., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. The Beilstein Journal of Organic Chemistry, 19, 1845–1868. [Link]

- Google Patents. (n.d.). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.).

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

Karpenko, Y., & Dehaen, W. (2023). Click Reactions in Medicinal Chemistry. Pharmaceuticals, 16(10), 1373. [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. [Link]

-

Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. [Link]

-

ChemRxiv. (n.d.). Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields in click-to-release. Cambridge Open Engage. [Link]

Sources

- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydrazone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility Profile of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine in Organic Solvents

This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine. Given the novelty of this specific molecule and the limited publicly available data, this document emphasizes a robust experimental approach, grounded in established principles of physical chemistry and pharmaceutical science. We will explore the theoretical underpinnings of solubility, provide a detailed, self-validating experimental protocol, and offer insights into the interpretation of the resulting data.

Introduction: The Significance of a Solubility Profile

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydrazinylmethyl group and a trifluoromethyl group. Such structures are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the hydrazine moiety offers a reactive handle for further chemical modifications and can participate in hydrogen bonding.[1][2]

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter throughout the drug development lifecycle.[3] It influences:

-

Synthesis and Purification: The choice of solvents for reaction, crystallization, and chromatography is dictated by the solubility of the compound and its impurities.

-

Formulation Development: Understanding solubility is fundamental to designing effective dosage forms, from simple solutions to complex drug delivery systems.[4]

-

Pharmacokinetics and Bioavailability: The dissolution rate of a compound, which is related to its solubility, can be a rate-limiting step for absorption in the body.[5]

-

Toxicology Studies: The selection of appropriate vehicles for administering the compound in toxicological assays depends on its solubility.

This guide will provide the necessary protocols to establish a comprehensive solubility profile for 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine, enabling informed decisions in research and development.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium, governed by the principle of "like dissolves like." This can be rationalized by considering the intermolecular forces between the solute and solvent molecules.

Molecular Structure Analysis:

-

Pyridine Ring: A polar aromatic heterocycle capable of dipole-dipole interactions and π-stacking.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group. It can decrease solubility in polar protic solvents but enhance it in non-polar and some polar aprotic solvents.[6]

-

Hydrazinylmethyl Group (-CH2NHNH2): A polar and flexible side chain capable of acting as both a hydrogen bond donor and acceptor. This group is expected to contribute to solubility in protic solvents.[7]

Based on this structure, we can anticipate that 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine will exhibit a complex solubility profile, with appreciable solubility in a range of polar and some non-polar solvents.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.[5]

Materials and Equipment

Solvents: A representative range of organic solvents should be selected, covering a spectrum of polarities and hydrogen bonding capabilities. A suggested list is provided in the results section. All solvents should be of high purity (e.g., HPLC grade).

Apparatus:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[8]

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine (e.g., 10-20 mg) to a vial. The exact mass should be recorded.

-

Add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.

-

Securely cap the vials.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][9] The presence of undissolved solid should be visually confirmed at the end of the incubation period.

-

-

Sample Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to allow for the settling of the solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[8]

-